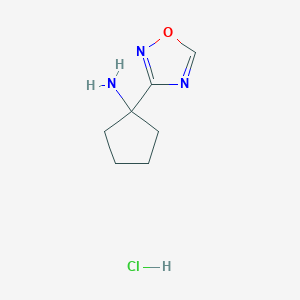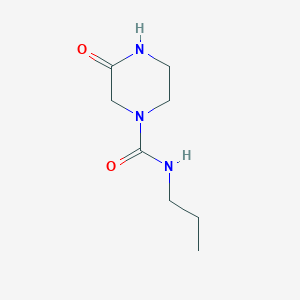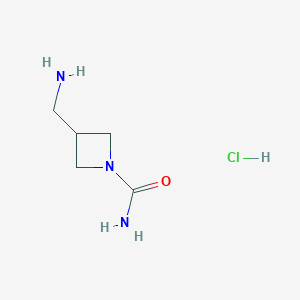
(2-(Methylthio)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-(Methylthio)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a chemical compound with the IUPAC name (2-methylsulfanylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular weight of the compound is 368.5 . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One significant application of structurally similar compounds involves their antibacterial activity. A study by Nagaraj et al. (2018) synthesized a series of novel triazole analogues of piperazine and assessed their efficacy against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring demonstrated significant bacterial growth inhibition, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Histamine H3 Receptor Antagonists
Another research direction includes the preclinical characterization of phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists. Letavic et al. (2015) identified compounds with high affinity for the histamine H3 receptor, which, after optimization and extensive preclinical profiling, led to the discovery of two candidates for Phase I and II clinical trials, highlighting their potential in promoting wakefulness (Letavic et al., 2015).
Tubulin Polymerization Inhibitors
In cancer research, derivatives of phenylpiperazine have been investigated for their ability to inhibit tubulin polymerization. Prinz et al. (2017) reported on a series of compounds derived from tricyclic heterocycles, with several showing excellent antiproliferative properties against a wide range of cancer cell lines. These compounds were effective in inducing G2/M phase cell cycle blockade, which is a crucial mechanism for anticancer activity (Prinz et al., 2017).
Antimicrobial Activity
The synthesis of new pyridine derivatives, as described by Patel et al. (2011), involved the creation of compounds that showed variable and modest antimicrobial activity against bacteria and fungi. This work exemplifies the broad potential of such chemical structures in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization of Complexes
Baran et al. (2012) focused on the synthesis and characterization of Pt(II) complexes with polydentate ligands, including structures similar to the inquiry compound. These complexes, characterized by their thermal and magnetic properties, indicate the compound's utility in materials science and coordination chemistry (Baran, Kaya, & Turkyilmaz, 2012).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties, as suggested by studies on similar compounds . Additionally, detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-26-18-9-5-3-7-16(18)20(25)24-12-10-23(11-13-24)19-14-15-6-2-4-8-17(15)21-22-19/h3,5,7,9,14H,2,4,6,8,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCFQVMUULKAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)


![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![5-bromo-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide](/img/structure/B2437850.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)
![2-cyclopropyl-1-{1-[4-(morpholin-4-yl)benzoyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2437852.png)
![1-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3-((1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2437853.png)
![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)

